![molecular formula C16H22N2O4 B187583 Ácido 5-[4-(2-metoxifenil)piperazin-1-il]-5-oxopentanoico CAS No. 331274-58-9](/img/structure/B187583.png)

Ácido 5-[4-(2-metoxifenil)piperazin-1-il]-5-oxopentanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

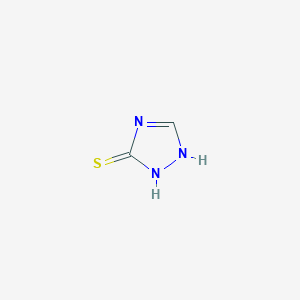

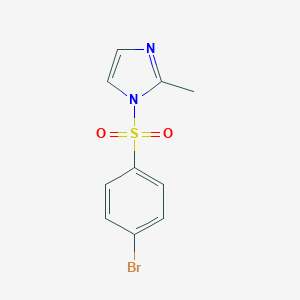

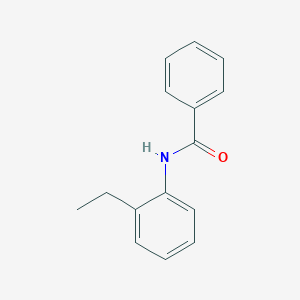

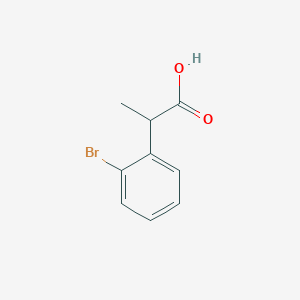

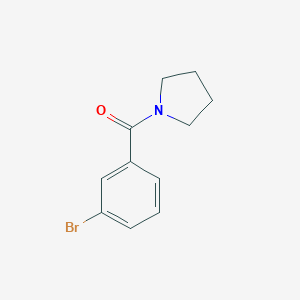

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is a compound with the CAS Number: 331274-58-9 and a linear formula of C16H22N2O4 . It is also known by its IUPAC name, 5-[4-(2-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid .

Molecular Structure Analysis

The molecular weight of this compound is 306.36 . The InChI Code is 1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) . The InChI Key is WTVOCFSOTYTTCG-UHFFFAOYSA-N .Mecanismo De Acción

Target of Action

The primary target of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

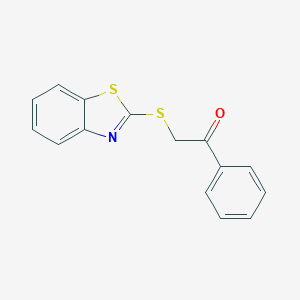

The compound interacts with its target, the α1-AR, by binding to it. The compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole, which is structurally similar to the compound , has been shown to have a high α1-AR affinity . This suggests that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid may also bind to the α1-AR with high affinity, thereby influencing the receptor’s activity.

Biochemical Pathways

Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . This suggests that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid may also have acceptable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the α1-AR. By binding to these receptors, the compound could influence various physiological processes, including smooth muscle contraction and neurotransmitter release .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid in laboratory experiments are that it is relatively easy to synthesize and that it has a wide range of potential therapeutic applications. The main limitation is that the exact mechanism of action is not yet fully understood.

Direcciones Futuras

Future research on 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore the potential for 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid to be used in combination with other drugs to enhance its therapeutic effects. Other potential future directions include exploring the use of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as investigating its potential use as an anti-inflammatory agent.

Métodos De Síntesis

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can be synthesized by a two-step process. The first step involves the reaction of 2-methoxyphenyl isocyanate with 1-amino-4-piperazinecarboxylic acid to give the desired product. The second step involves the reaction of this intermediate with ethyl chloroformate to yield the final product.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antihipertensivos

Síntesis: La síntesis de Urapidil implica la reacción de adición de 1-(2-metoxifenil)piperazina y oxetano, catalizada por Yb(OTf)₃. El intermedio clave es el 3-(4-(2-metoxifenil)piperazin-1-il)propan-1-ol .

Afinidad al receptor α1-adrenérgico (α1-AR)

La investigación ha explorado la afinidad de Urapidil por α1-AR. Los análisis comparativos de estructuras, simulaciones de acoplamiento y estudios de dinámica molecular contribuyen a comprender sus propiedades de unión .

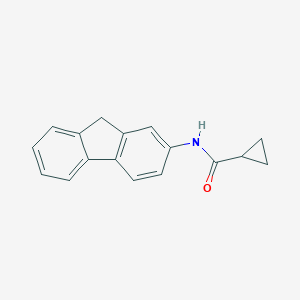

Potencial biológico y actividad anti-VIH

Los derivados de Urapidil se han investigado por su potencial biológico. Por ejemplo, el derivado (4-(3-metoxifenil)piperazin-1-il)(1-(tiofen-2-il)-9H-pirido[3,4-b]indol-3-il)metanona exhibió una actividad anti-VIH significativa con un índice de selectividad (IS) de 483 y una IC₅₀ de 0,53 μM .

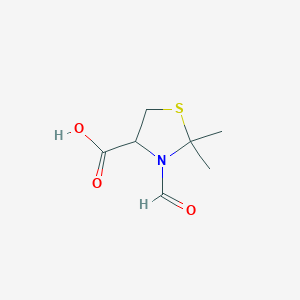

Caracterización estructural y espectroscópica

Los estudios han caracterizado la estructura y las propiedades electrónicas de Urapidil. Técnicas como 1H-RMN, 13C-RMN y HRMS confirman su estructura química .

Propiedades

IUPAC Name |

5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVOCFSOTYTTCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353711 |

Source

|

| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331274-58-9 |

Source

|

| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)